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molecular formula C8H12N2O4 B8431777 3-(2-methoxyethoxy)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(2-methoxyethoxy)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B8431777
M. Wt: 200.19 g/mol
InChI Key: GEYCVYYAZPUKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034812B2

Procedure details

Using methyl 3-(2-methoxyethoxy)-1-methyl-1H-pyrazole-5-carboxylate (3.03 g, 14.1 mmol), methanol (15 mL) and 8N aqueous sodium hydroxide solution (3.00 mL), and in the same manner as in Reference Example 58, the title compound (2.72 g, yield 96%) was obtained.
Name
methyl 3-(2-methoxyethoxy)-1-methyl-1H-pyrazole-5-carboxylate
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[N:8]([CH3:15])[N:7]=1.[OH-].[Na+]>CO>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[N:8]([CH3:15])[N:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(2-methoxyethoxy)-1-methyl-1H-pyrazole-5-carboxylate
Quantity
3.03 g
Type
reactant
Smiles
COCCOC1=NN(C(=C1)C(=O)OC)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=NN(C(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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